3,5-Dichloropyridine Skeleton Is Essential for Sub-Nanomolar P2X7 Antagonist Potency
The 3,5-dichloropyridine core, which defines (1S)-1-(3,5-dichloro(2-pyridyl))ethylamine as a precursor, is a critical pharmacophore for P2X7 receptor antagonism. In a comprehensive SAR study, optimized P2X7 antagonists built upon the 3,5-dichloropyridine skeleton achieved IC50 values of 4.9 nM (compound 51) and 13 nM (compound 52) in EtBr uptake assays in hP2X7-expressing HEK293 cells, with corresponding IL-1β release inhibition IC50 values of 1.3 nM and 9.2 nM in LPS/IFN-γ/BzATP-stimulated THP-1 cells [1]. The authors explicitly state that 'the 3,5-disubstituted chlorides in the pyridine skeleton were critical for P2X7 antagonistic activity' [2].
| Evidence Dimension | P2X7 receptor antagonism potency (IC50) |
|---|---|
| Target Compound Data | N/A (compound is a synthetic precursor, not the final antagonist) |
| Comparator Or Baseline | Optimized 3,5-dichloropyridine derivatives (compounds 51 and 52): IC50 = 4.9 nM and 13 nM |
| Quantified Difference | Sub-nanomolar to low nanomolar potency class versus inactive/unoptimized analogs lacking the 3,5-dichloride substitution |
| Conditions | EtBr uptake assay in hP2X7-expressing HEK293 cells; IL-1β release assay in LPS/IFN-γ/BzATP-stimulated THP-1 cells |
Why This Matters
Procuring this specific building block enables the synthesis of high-potency P2X7 antagonists; alternative pyridine scaffolds lacking the 3,5-dichloro pattern cannot access this activity range.
- [1] Lee WG, Lee SD, Cho JH, Jung Y, Kim JH, Hien TT, et al. Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists. J Med Chem. 2012;55(8):3687-98. View Source
- [2] Lee WG, Lee SD, Cho JH, Jung Y, Kim JH, Hien TT, et al. J Med Chem. 2012;55(8):3687-98 (full text). View Source
